REACTION_CXSMILES
|
C([BH3-])#N.[Na+].[NH:5]1[CH2:10][CH2:9][CH:8]([CH2:11][C:12]([O:14][CH2:15][CH3:16])=[O:13])[CH2:7][CH2:6]1.C(O[C:20]1(O[Si](C)(C)C)[CH2:22][CH2:21]1)C.C(O)(=O)C>C1COCC1.CO>[CH2:15]([O:14][C:12](=[O:13])[CH2:11][CH:8]1[CH2:9][CH2:10][N:5]([CH:20]2[CH2:22][CH2:21]2)[CH2:6][CH2:7]1)[CH3:16] |f:0.1|
|
Name
|
|
Quantity
|
2.2 g
|
Type
|
reactant
|
Smiles
|
C(#N)[BH3-].[Na+]
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
N1CCC(CC1)CC(=O)OCC
|
Name
|
|
Quantity
|
6.1 g
|
Type
|
reactant
|
Smiles
|
C(C)OC1(CC1)O[Si](C)(C)C
|
Name
|
|
Quantity
|
6.7 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
After EtOAc was added to the residue
|
Type
|
CUSTOM
|
Details
|
the insoluble material was separated by filtration
|
Type
|
ADDITION
|
Details
|
After water was added to the filtrate, potassium carbonate
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
EXTRACTION
|
Details
|
Extraction
|
Type
|
WASH
|
Details
|
the extract was washed with a saturated aqueous NaHCO3 solution and saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (CHCl3:MeOH=100:0 to 95:5)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CC1CCN(CC1)C1CC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 85.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |